5-Methoxy-3-methylisoquinoline
CAS No.:
Cat. No.: VC17968866
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 5-methoxy-3-methylisoquinoline |
| Standard InChI | InChI=1S/C11H11NO/c1-8-6-10-9(7-12-8)4-3-5-11(10)13-2/h3-7H,1-2H3 |
| Standard InChI Key | UYMYNFPFLCDKCK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CC=C2OC)C=N1 |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound’s structure is defined by its fused bicyclic system. Key features include:
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Methoxy group: Positioned at C5, enhancing electron density in the aromatic system.
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Methyl group: Located at C3, contributing to steric and electronic modulation .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-methoxy-3-methylisoquinoline | |
| SMILES | CC1=CC2=C(C=CC(=C2)OC)C=N1 | |
| InChIKey | IRFSFYPWBSAISE-UHFFFAOYSA-N | |
| Molecular Weight | 173.21 g/mol |
Spectroscopic Characterization
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NMR: ¹H NMR spectra reveal aromatic protons (δ 6.8–8.2 ppm), a methoxy singlet (δ 3.8–4.0 ppm), and a methyl group (δ 2.5–2.7 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 173.21 .
Synthesis and Optimization
Cyclization of 5-Methoxyaniline
A common method involves reacting 5-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride under acidic conditions, followed by cyclization with concentrated H₂SO₄ (yield: 88%) .
Methylation of 5-Methoxyisoquinoline
Methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in anhydrous DMF achieves selective substitution at C3 (yield: 50–70%) .
Table 2: Comparative Synthesis Methods
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | 5-Methoxyaniline | H₂SO₄, 92°C | 88 | |
| Methylation | 5-Methoxyisoquinoline | CH₃I, K₂CO₃, DMF | 70 |
Industrial-Scale Production
Continuous flow reactors and catalytic optimization (e.g., Pd/C) enhance efficiency, achieving >90% purity via crystallization .
Physicochemical Properties
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water .
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Stability: Stable under inert storage (-20°C, argon atmosphere) but degrades upon prolonged exposure to light .
Biological Activities and Mechanisms
| Compound | IC₅₀ (μM) | Target | Mechanism | Reference |
|---|---|---|---|---|
| (R)-5a (analog) | 0.91 | HL-60 leukemia | Caspase-3 activation | |
| 3-Methylidene derivative | 1.9 | MCF-7 | DNA damage |
Antimicrobial Activity
Isoquinoline derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL), though data specific to 5-methoxy-3-methylisoquinoline remain pending .
Applications in Drug Development
Kinase Inhibition
The compound’s scaffold serves as a precursor for kinase inhibitors (e.g., EGFR and VEGFR), with modifications enhancing selectivity .
Materials Science
Its π-conjugated system is exploited in organic semiconductors and fluorescent probes.
Analytical Methods
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